![molecular formula C22H21N7O4 B2865126 (E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835911-83-6](/img/structure/B2865126.png)

(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

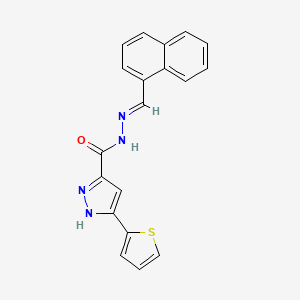

Quinoxaline derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological and pharmacological activities . They are often used in medicinal chemistry and pharmaceuticals .

Synthesis Analysis

The synthesis of quinoxaline derivatives has seen significant advances in recent years . Some of the novel strategies include the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives often features positive charges at certain positions of the aromatic scaffold and side-chain alkylamino group .Chemical Reactions Analysis

The chemical reactions of quinoxaline derivatives can be influenced by factors such as protonation and the structure of the counter-ion . The absorption can be controlled over the entire visible spectrum and into the near-IR via a protonation-induced assembly mechanism .Physical And Chemical Properties Analysis

Quinoxaline derivatives can exhibit pronounced UV/Vis spectral responses that depend on the extent of protonation and on the counter-ion structure .科学的研究の応用

Synthetic Methodologies and Catalysis

One foundational aspect of research involves the development of sustainable and practical synthesis methods for complex molecules, including quinolines and pyrimidines, which are structurally related or serve as building blocks for more complex compounds like the one . For instance, Mastalir et al. (2016) demonstrated an environmentally benign synthesis of substituted quinolines and pyrimidines, catalyzed by a hydride Mn(I) PNP pincer complex, highlighting the potential for green chemistry in the synthesis of complex molecules (Mastalir et al., 2016).

Antimalarial Activity

Compounds with a pyrrolo[2,3-b]quinoxaline core have been evaluated for their antimalarial activity. Research by Guillon et al. (2004) on new pyrrolo[1,2-a]quinoxalines and their bis derivatives, including bispyrrolo[1,2-a]quinoxalines, demonstrated superior antimalarial properties, especially those linked by a bis(3-aminopropyl)piperazine. These findings underscore the importance of such compounds in the search for new antimalarial agents (Guillon et al., 2004).

Antimycobacterial Activity

Another significant area of application is in the development of antimycobacterial agents. Guillon et al. (2004) synthesized pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives, which showed promising activity against Mycobacterium tuberculosis, indicating the potential for treating tuberculosis with molecules of similar structural characteristics (Guillon et al., 2004).

作用機序

将来の方向性

The future research on quinoxaline derivatives is likely to focus on further understanding their biological activities and optimizing their properties for various applications. This could involve the development of new synthetic strategies and the exploration of different substitutions and modifications .

特性

IUPAC Name |

2-amino-N-(3-methoxypropyl)-1-[(E)-(3-nitrophenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O4/c1-33-11-5-10-24-22(30)18-19-21(27-17-9-3-2-8-16(17)26-19)28(20(18)23)25-13-14-6-4-7-15(12-14)29(31)32/h2-4,6-9,12-13H,5,10-11,23H2,1H3,(H,24,30)/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYYNKMPDICGKS-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)

![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2865056.png)

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)